molecular formula C10H19NO3 B223923 Ethyl 2-acetamido-4-methylpentanoate CAS No. 1114-55-2

Ethyl 2-acetamido-4-methylpentanoate

Cat. No.: B223923
CAS No.: 1114-55-2
M. Wt: 201.26 g/mol
InChI Key: CVLYKMBNKKBAHO-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-4-methylpentanoate, also known as this compound, is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 280767. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that derivatives of Ethyl 2-acetamido-4-methylpentanoate exhibit significant antiviral properties. For example, compounds structurally similar to this compound have been shown to inhibit the interaction between viral proteins critical for the replication of influenza viruses. A notable study reported an effective concentration (EC50) of 39 µM for one derivative in plaque reduction assays, demonstrating its potential as an antiviral agent against influenza .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α in immune cells. In vitro studies showed that treatment with this compound significantly reduced TNF-α levels in human synovial cells stimulated with inflammatory agents, suggesting its potential application in treating autoimmune disorders like rheumatoid arthritis and psoriasis .

Study 1: Antiviral Efficacy

In a targeted study, a library of hybrid derivatives of this compound was evaluated for their antiviral efficacy against the influenza virus. One derivative demonstrated an EC50 of 39 µM in plaque reduction assays, highlighting the importance of structural modifications to enhance biological activity while maintaining low toxicity levels .

Study 2: Inhibition of Inflammatory Responses

Another investigation focused on the compound's ability to modulate immune responses. The results indicated that treatment with this compound significantly reduced TNF-α production in human synovial cells stimulated with inflammatory agents. This suggests its potential application in treating autoimmune disorders .

Summary of Biological Profiles

CompoundActivityEC50 (µM)IC50 (µM)CC50 (µM)
Derivative AAntiviral3936>200
Derivative BAnti-inflammatory5241>200
Derivative CCytotoxicity>100-<100

Flavoring Applications

In addition to its therapeutic applications, this compound has been identified as a flavoring agent. Its fruity aroma contributes to the sensory profile of various food products, particularly in the beverage industry. The compound has been utilized to enhance flavors in baked goods and dairy products due to its pleasant sensory attributes .

Properties

IUPAC Name

ethyl 2-acetamido-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-5-14-10(13)9(6-7(2)3)11-8(4)12/h7,9H,5-6H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLYKMBNKKBAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50961112
Record name N-(1-Ethoxy-4-methyl-1-oxopentan-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50961112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114-55-2, 4071-36-7
Record name NSC280767
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280767
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(1-Ethoxy-4-methyl-1-oxopentan-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50961112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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